molecular formula C22H20N4O3 B2354829 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-67-4

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Cat. No.: B2354829
CAS No.: 862811-67-4
M. Wt: 388.427
InChI Key: WQNFVFKXRVBPSL-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an imidazo[1,2-a]pyrimidine moiety

Mechanism of Action

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . They play a crucial role in regulating various cellular functions including cell proliferation, growth, and differentiation .

Mode of Action

The compound interacts with the active site of human PI3Kα . This interaction leads to the inhibition of PI3Kα, thereby preventing the phosphorylation of Akt, a serine/threonine kinase . This inhibition disrupts the normal cellular functions regulated by PI3K, such as cell proliferation, growth, and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the formation of PIP3, which is a key regulator of the Akt kinase . Akt regulates a variety of cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . Therefore, the inhibition of PI3K disrupts these processes, leading to potential anticancer effects .

Result of Action

The compound exhibits potent inhibitory activity against cancer cell lines such as MCF-7 and Hela . The derivative with a 3-methoxyphenyl moiety exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively . This suggests that the compound could have potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

The compound 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of iodine.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions using bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is unique due to the presence of both methoxy groups and the imidazo[1,2-a]pyrimidine moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-20(25-22-23-8-5-9-26(14)22)15-6-4-7-17(10-15)24-21(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNFVFKXRVBPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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